molecular formula C19H23BrN4O2 B11054875 5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11054875
M. Wt: 419.3 g/mol
InChI Key: FAEBWASZTGIKQE-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethylaminopropyl chain, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe pyrrolopyrimidine core is then constructed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
  • 5-(3-Fluorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-6-[3-(DIMETHYLAMINO)PROPYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C19H23BrN4O2

Molecular Weight

419.3 g/mol

IUPAC Name

5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23BrN4O2/c1-21(2)9-6-10-24-12-15-16(18(25)23(4)19(26)22(15)3)17(24)13-7-5-8-14(20)11-13/h5,7-8,11-12H,6,9-10H2,1-4H3

InChI Key

FAEBWASZTGIKQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CCCN(C)C

Origin of Product

United States

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